molecular formula C12H12BrNO2 B1413941 Ethyl 4-bromo-2-cyano-5-methylphenylacetate CAS No. 1805581-23-0

Ethyl 4-bromo-2-cyano-5-methylphenylacetate

Cat. No. B1413941
CAS RN: 1805581-23-0
M. Wt: 282.13 g/mol
InChI Key: KBKHQRATDBMOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-2-cyano-5-methylphenylacetate (EBCMPA) is a synthetic organic compound used in a variety of laboratory experiments. It is a brominated derivative of phenylacetic acid and is a white, crystalline solid. EBCMPA is used in a variety of laboratory experiments and has been proven to be a useful reagent for the synthesis of various organic compounds.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-5-methylphenylacetate has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of organic compounds such as pyrrolidines, imidazoles, and quinolines. It has also been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. In addition, Ethyl 4-bromo-2-cyano-5-methylphenylacetate has been used to study the interaction of molecules with biological systems such as enzymes, receptors, and transporters.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-5-methylphenylacetate is not fully understood, but it is believed to involve the formation of a complex between the Ethyl 4-bromo-2-cyano-5-methylphenylacetate and the target molecule. This complex is then further transformed into a more stable form by a series of chemical reactions. The exact mechanism of action of Ethyl 4-bromo-2-cyano-5-methylphenylacetate is still under investigation.
Biochemical and Physiological Effects
Ethyl 4-bromo-2-cyano-5-methylphenylacetate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, cyclooxygenase-2, and cytochrome P450. It has also been found to have anti-inflammatory and antioxidant properties. In addition, Ethyl 4-bromo-2-cyano-5-methylphenylacetate has been found to have an inhibitory effect on the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

Ethyl 4-bromo-2-cyano-5-methylphenylacetate has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used in a variety of laboratory experiments. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to using Ethyl 4-bromo-2-cyano-5-methylphenylacetate in laboratory experiments. It is a relatively expensive reagent and can be toxic if not handled properly. In addition, Ethyl 4-bromo-2-cyano-5-methylphenylacetate can react with other compounds and can interfere with the results of some experiments.

Future Directions

Ethyl 4-bromo-2-cyano-5-methylphenylacetate has a wide range of potential applications in the future. It could be used to synthesize novel organic compounds or to study the interaction of molecules with biological systems. It could also be used to develop new pharmaceuticals or pesticides. In addition, Ethyl 4-bromo-2-cyano-5-methylphenylacetate could be used in the development of new diagnostic tools or treatments for diseases. Finally, Ethyl 4-bromo-2-cyano-5-methylphenylacetate could be used to study the effects of environmental toxins on biological systems.

properties

IUPAC Name

ethyl 2-(4-bromo-2-cyano-5-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)6-9-4-8(2)11(13)5-10(9)7-14/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKHQRATDBMOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C(=C1)C)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-2-cyano-5-methylphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-2-cyano-5-methylphenylacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromo-2-cyano-5-methylphenylacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-bromo-2-cyano-5-methylphenylacetate
Reactant of Route 4
Ethyl 4-bromo-2-cyano-5-methylphenylacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-bromo-2-cyano-5-methylphenylacetate
Reactant of Route 6
Ethyl 4-bromo-2-cyano-5-methylphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.